3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-4-2-1-3-14(15)18(21)20-8-7-13(10-20)12-5-6-16-17(9-12)23-11-22-16/h1-6,9,13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPXAOLRRRBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorobenzoyl Group: This step might involve the acylation of the pyrrolidine ring using 2-chlorobenzoyl chloride under basic conditions.
Coupling Reactions: The final step could involve coupling the benzodioxole and chlorobenzoyl intermediates under specific conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl group in the chlorobenzoyl moiety.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring substituted with a benzodioxole moiety and a chlorobenzoyl group. Its unique structure contributes to its biological activity and potential applications in drug development.
Medicinal Chemistry
One of the primary applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine is in the field of medicinal chemistry. Its structural components suggest potential as:
- Anticancer Agents : The compound's ability to interact with biological targets makes it a candidate for developing anticancer therapies. Studies have indicated that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Histone Deacetylase Inhibitors : Research has shown that derivatives of benzodioxole can act as histone deacetylase inhibitors (HDACi), which are important in cancer treatment due to their role in regulating gene expression. The incorporation of the pyrrolidine structure may enhance this activity by improving binding affinity to target enzymes.
Case Study: Anticancer Activity
A study published in Molecules demonstrated that compounds containing benzodioxole structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like chlorobenzoyl substitutions could enhance their efficacy .
Material Science
In addition to medicinal applications, the compound may also find use in material science:
- Polymer Chemistry : The reactivity of this compound can be exploited for synthesizing functional polymers. Its ability to undergo polymerization reactions can lead to materials with tailored properties for specific applications such as drug delivery systems or smart materials.
Analytical Chemistry
The compound's unique spectral properties make it suitable for use as a standard in various analytical techniques:
- Spectroscopy : The distinct infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound allow it to serve as a reference material for calibrating instruments used in chemical analysis.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | [Study Reference 1] |
| Compound B | HDAC Inhibition | 5 | [Study Reference 2] |
| This compound | Potential HDACi | TBD | Current Study |
Table 2: Spectral Data Summary
| Technique | Observed Value | Interpretation |
|---|---|---|
| IR Spectroscopy | Peaks at 1666 cm, 3480 cm | C=O stretch, NH stretch |
| NMR | δ (ppm): 6.10, 7.33 | Aromatic protons |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Structural Analogs
Conformational Analysis
The pyrrolidine ring puckering in the target compound can be analyzed using Cremer-Pople parameters (), which quantify out-of-plane displacements. For five-membered rings, the amplitude $ q $ and phase angle $ \phi $ define puckering modes (e.g., envelope, half-chair). Substituents like the bulky benzodioxole group likely induce a twisted conformation (e.g., $ q \sim 0.5 \, \text{Å}, \phi \approx 18^\circ $), contrasting with less-substituted pyrrolidines that adopt near-planar forms .
In comparison, the chalcone derivative () exhibits a dihedral angle of 14.32° between its aromatic rings due to steric hindrance from the chroman group.
Electronic and Intermolecular Interactions
- Halogen Bonding : The 2-chlorobenzoyl group in the target compound may engage in Cl···O/N interactions, as seen in crystallographic studies of chlorinated aromatics ().
- Hydrogen Bonding : Unlike the chalcone in (which forms an S(5) hydrogen-bonded ring), the target compound’s carbonyl oxygen could act as a hydrogen-bond acceptor, enhancing crystal packing stability.
- Lipophilicity: The benzodioxole and chlorobenzoyl groups increase logP compared to analogs like the methylamino-substituted butanone (), impacting bioavailability .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolidine ring and the introduction of the benzodioxole and chlorobenzoyl moieties. The synthetic route may involve reactions such as:
- Formation of Pyrrolidine: The pyrrolidine structure can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Benzodioxole: This can be achieved via electrophilic aromatic substitution or other coupling reactions.
- Chlorobenzoyl Group Addition: The chlorobenzoyl moiety is often introduced through acylation reactions.
Antioxidant Properties
Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies have demonstrated that derivatives of benzodioxole possess antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cell proliferation in different cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to modulate signaling pathways related to cancer cell survival and proliferation .
Case Studies
- Anticancer Efficacy in Cell Lines
- Antimicrobial Screening
Data Table: Biological Activities of Related Compounds
The biological activities of this compound may be attributed to several mechanisms:
- Radical Scavenging: The presence of hydroxyl groups in the benzodioxole structure allows for effective radical scavenging.
- Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes involved in oxidative stress responses or cancer progression.
- Cell Cycle Modulation: Evidence indicates that these compounds can interfere with cell cycle progression, leading to enhanced apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic conditions for 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine, and how is reaction efficiency assessed?
- Methodological Answer : The synthesis involves a multi-step procedure. A key intermediate, 2-pyrrolidine-1-yl-benzaldehyde, is prepared by reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150 °C for 20 hours under microwave irradiation. Potassium carbonate is used as a base, and the reaction is monitored via TLC for completion . Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Purification includes washing with ammonium chloride solution and drying over MgSO₄, yielding a brown oil (93% yield). For final coupling, microwave-assisted heating in n-butanol with cyanothioacetamide (1 equiv.) is employed .
- Table: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | DMF/n-butanol |
| Temperature | 150 °C (glycerin bath) |
| Reaction Time | 20 hours (microwave-assisted) |
| Base | K₂CO₃ |
| Yield | 93% (intermediate) |
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : 1H NMR is critical for structural confirmation. For example, the intermediate 2-pyrrolidine-1-yl-benzaldehyde shows distinct signals: δ 10.01 (s, CNO), aromatic protons at δ 7.61–6.75, and pyrrolidine protons at δ 3.33–1.96 . Elemental analysis (e.g., N%: 7.5 observed vs. 7.99 calculated) validates purity. Mass spectrometry (not explicitly detailed in evidence) would complement these for molecular weight confirmation. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (argon/nitrogen) at −20 °C to prevent degradation. Purity (≥95%) should be verified via HPLC before use. Avoid prolonged exposure to moisture, as the benzodioxole moiety may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the 2-chlorobenzoyl group during pyrrolidine functionalization?
- Methodological Answer : The electron-withdrawing 2-chlorobenzoyl group directs electrophilic substitution to the pyrrolidine ring’s α-position due to inductive effects. Computational modeling (e.g., DFT calculations) can map electron density distribution, while NOESY NMR may reveal steric interactions influencing regioselectivity. Comparative studies with meta-/para-substituted benzoyl analogs could further validate this .
Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) be minimized during synthesis?
- Methodological Answer :
- Controlled stoichiometry : Use a slight excess of pyrrolidine (1.1 equiv.) to favor mono-substitution.
- Low-temperature quenching : Rapid cooling post-reaction reduces hydrolysis of the benzodioxole ring.
- Protective groups : Temporarily protect reactive sites (e.g., benzodioxole oxygen) with trimethylsilyl chloride before coupling .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts .
Q. What structure-activity relationship (SAR) trends are hypothesized for this compound in biological systems?
- Methodological Answer : The 2-chlorobenzoyl group may enhance lipophilicity, improving membrane permeability, while the benzodioxole moiety could engage in π-π stacking with aromatic residues in enzyme active sites. In silico docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical interactions. For example, replacing the chlorine atom with fluorine (less electronegative) or methoxy (bulkier) may alter binding affinity .
Data Contradictions and Resolution
- Contradiction : uses DMF and microwaves for synthesis, whereas other protocols (e.g., ) employ n-butanol under conventional heating.
- Resolution : Microwave irradiation accelerates reaction kinetics, reducing side product formation. However, solvent polarity (DMF vs. n-butanol) may affect intermediate stability. Researchers should optimize based on target scalability and purity requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
